molecular formula C12H20N4O2S B069120 5-(tert-butylsulfonyl)-2-tetrahydro-1H-pyrrol-1-ylpyrimidin-4-amine CAS No. 175202-10-5

5-(tert-butylsulfonyl)-2-tetrahydro-1H-pyrrol-1-ylpyrimidin-4-amine

Cat. No.: B069120
CAS No.: 175202-10-5
M. Wt: 284.38 g/mol
InChI Key: QTPZUUASXILXDO-UHFFFAOYSA-N
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Description

5-(tert-Butylsulfonyl)-2-tetrahydro-1H-pyrrol-1-ylpyrimidin-4-amine is a synthetic organic compound that features a pyrimidine ring substituted with a tert-butylsulfonyl group and a tetrahydro-1H-pyrrol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-butylsulfonyl)-2-tetrahydro-1H-pyrrol-1-ylpyrimidin-4-amine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Tert-Butylsulfonyl Group: The tert-butylsulfonyl group is introduced via sulfonylation, where tert-butylsulfonyl chloride reacts with the pyrimidine derivative in the presence of a base such as triethylamine.

    Attachment of the Tetrahydro-1H-pyrrol-1-yl Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with tetrahydro-1H-pyrrol-1-amine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the tert-butylsulfonyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the sulfonyl group, potentially leading to the formation of amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 5-(tert-butylsulfonyl)-2-tetrahydro-1H-pyrrol-1-ylpyrimidin-4-amine serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its structural features can be optimized to enhance biological activity and selectivity.

Industry

In the pharmaceutical industry, this compound can be used in the synthesis of drug candidates. Its stability and reactivity profile make it suitable for large-scale production and formulation.

Mechanism of Action

The mechanism of action of 5-(tert-butylsulfonyl)-2-tetrahydro-1H-pyrrol-1-ylpyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The tert-butylsulfonyl group can enhance binding affinity through hydrophobic interactions, while the pyrimidine ring can participate in hydrogen bonding and π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    5-(tert-Butylsulfonyl)-2-methylpyrimidin-4-amine: Similar structure but with a methyl group instead of the tetrahydro-1H-pyrrol-1-yl group.

    5-(tert-Butylsulfonyl)-2-phenylpyrimidin-4-amine: Contains a phenyl group, offering different steric and electronic properties.

Uniqueness

5-(tert-Butylsulfonyl)-2-tetrahydro-1H-pyrrol-1-ylpyrimidin-4-amine is unique due to the combination of its tert-butylsulfonyl and tetrahydro-1H-pyrrol-1-yl groups. This combination provides a distinct balance of hydrophobicity, steric bulk, and electronic properties, making it a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

5-tert-butylsulfonyl-2-pyrrolidin-1-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2S/c1-12(2,3)19(17,18)9-8-14-11(15-10(9)13)16-6-4-5-7-16/h8H,4-7H2,1-3H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPZUUASXILXDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=CN=C(N=C1N)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381062
Record name 5-(2-Methylpropane-2-sulfonyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726642
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175202-10-5
Record name 5-[(1,1-Dimethylethyl)sulfonyl]-2-(1-pyrrolidinyl)-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175202-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Methylpropane-2-sulfonyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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